2-[Benzenesulfonyl-(2-chloro-5-trifluoromethyl-phenyl)-amino]-N-benzyl-acetamide
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Overview
Description
2-[Benzenesulfonyl-(2-chloro-5-trifluoromethyl-phenyl)-amino]-N-benzyl-acetamide is a complex organic compound with significant applications in various fields of science and industry. This compound features a benzenesulfonyl group, a chlorinated phenyl ring with trifluoromethyl substitution, and an acetamide moiety linked to a benzyl group. Its unique structure imparts distinct chemical and physical properties, making it valuable for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Benzenesulfonyl-(2-chloro-5-trifluoromethyl-phenyl)-amino]-N-benzyl-acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the sulfonation of benzene to form benzenesulfonic acid, followed by chlorination and trifluoromethylation to introduce the desired substituents on the phenyl ring . The final step involves the coupling of the sulfonylated and chlorinated intermediate with N-benzyl-acetamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and chlorination processes, utilizing advanced reactors and purification systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it feasible for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-[Benzenesulfonyl-(2-chloro-5-trifluoromethyl-phenyl)-amino]-N-benzyl-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
Scientific Research Applications
2-[Benzenesulfonyl-(2-chloro-5-trifluoromethyl-phenyl)-amino]-N-benzyl-acetamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for therapeutic applications, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[Benzenesulfonyl-(2-chloro-5-trifluoromethyl-phenyl)-amino]-N-benzyl-acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzenesulfonyl derivatives and chlorinated phenyl compounds with trifluoromethyl groups. Examples include:
- Benzenesulfonic acid
- 2-Chloro-5-trifluoromethyl-benzenesulfonyl chloride
- N-Benzyl-acetamide derivatives
Uniqueness
What sets 2-[Benzenesulfonyl-(2-chloro-5-trifluoromethyl-phenyl)-amino]-N-benzyl-acetamide apart is its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with specific molecular targets makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H18ClF3N2O3S |
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Molecular Weight |
482.9 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-2-chloro-5-(trifluoromethyl)anilino]-N-benzylacetamide |
InChI |
InChI=1S/C22H18ClF3N2O3S/c23-19-12-11-17(22(24,25)26)13-20(19)28(32(30,31)18-9-5-2-6-10-18)15-21(29)27-14-16-7-3-1-4-8-16/h1-13H,14-15H2,(H,27,29) |
InChI Key |
GVZSEENGSUJYNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN(C2=C(C=CC(=C2)C(F)(F)F)Cl)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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